REACTION_CXSMILES
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[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-].N12[CH2:19][CH2:18][CH2:17]N=C1CCCCC2.[CH:20](=[O:24])[CH:21]([CH3:23])[CH3:22].[O:25]1CC[CH2:27][CH2:26]1>>[CH2:7]([O:6][C:4]([C:3]1[NH:1][CH:22]=[C:21]([C:20]([O:25][CH2:26][CH3:27])=[O:24])[C:23]=1[CH:18]([CH3:17])[CH3:19])=[O:5])[CH3:8]
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Name
|
|
Quantity
|
80 g
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Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
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Name
|
|
Quantity
|
1 L
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Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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107.7 g
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Type
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reactant
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Smiles
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N12CCCCCC2=NCCC1
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Name
|
|
Quantity
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29.7 g
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Type
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reactant
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Smiles
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C(C(C)C)=O
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Name
|
|
Quantity
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1.5 L
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Type
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reactant
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was then stirred at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under vacuum to a brown oil
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Type
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CUSTOM
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Details
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The concentrate was partitioned between 1.2 L of ethyl acetate and 0.5 L of water
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Type
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WASH
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Details
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The organic layer was then washed with 0.4 L of 0.1 N hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (sodium sulfate)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated under vacuum to a brown oil
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Type
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DISSOLUTION
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Details
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The residue was dissolved in toluene
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Type
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ADDITION
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Details
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added to a 1600 ml (˜800 g) column of silica gel wet with hexane
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Type
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WASH
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Details
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Product was eluted at 15 PSI nitrogen pressure first with 4.8 L of hexane
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Type
|
ADDITION
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Details
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Eluent containing product by TLC analysis
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The concentrate was pumped dry under high vacuum
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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C(C)OC(=O)C=1NC=C(C1C(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |